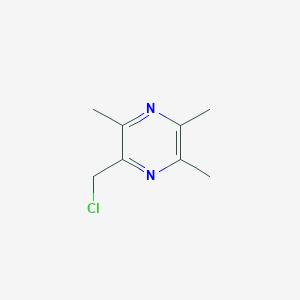

2-(Chloromethyl)-3,5,6-trimethylpyrazine

説明

2-(Chloromethyl)-3,5,6-trimethylpyrazine is a halogenated pyrazine derivative widely utilized as a key intermediate in medicinal chemistry. Its synthesis involves multiple steps, including oxidation, acetylation, and chlorination (e.g., using SOCl₂ in CH₂Cl₂) . This compound serves as a precursor for neuroprotective agents, such as ligustrazine derivatives, due to its reactive chloromethyl group, which enables facile conjugation with phenolic or heterocyclic moieties . For instance, derivative 2c (containing ether linkages) demonstrated superior neuroprotective activity (EC₅₀ = 1.07 μM) and plasma stability compared to ester-based analogs like T-VA .

特性

CAS番号 |

123624-90-8 |

|---|---|

分子式 |

C8H11ClN2 |

分子量 |

170.64 g/mol |

IUPAC名 |

2-(chloromethyl)-3,5,6-trimethylpyrazine |

InChI |

InChI=1S/C8H11ClN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 |

InChIキー |

NNXBZTOMYBIUGR-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(C(=N1)C)CCl)C |

正規SMILES |

CC1=C(N=C(C(=N1)C)CCl)C |

同義語 |

2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3,5,6-trimethyl-pyrazine can be achieved through different methods. One common approach involves the free radical halogenation of 3,5,6-trimethyl-pyrazine using N-chlorosuccinimide in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out under controlled conditions with light irradiation to initiate the halogenation process .

Industrial Production Methods: In industrial settings, the synthesis of 2-Chloromethyl-3,5,6-trimethyl-pyrazine often employs a multi-step process to ensure high yield and purity. The process may involve initial acetylation, followed by hydrolysis and mild halogenation using reagents like tosyl chloride, triethylamine, and 4-dimethylaminopyridine. This method is preferred for its mild reaction conditions and high yield .

化学反応の分析

Types of Reactions: 2-Chloromethyl-3,5,6-trimethyl-pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form pyrazine derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazines, which can be further utilized in different chemical syntheses .

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

2-(Chloromethyl)-3,5,6-trimethylpyrazine serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles such as amines or hydroxides, facilitating the creation of diverse pyrazine derivatives. This versatility makes it a valuable building block in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of Cl with nucleophiles (e.g., amines) |

| Oxidation | Formation of oxidized pyrazine derivatives |

| Reduction | Conversion of chloromethyl to methyl group |

Biological Research

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various microbial strains, making it a candidate for drug development targeting infections caused by resistant microorganisms.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Inhibitory |

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective properties. Studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress and inflammation. For instance, a derivative demonstrated an EC50 value of 4.249 µM in protecting PC12 cells from cobalt chloride-induced toxicity.

| Compound | EC50 (µM) | Effect |

|---|---|---|

| Derivative 4a | 4.249 | Protects against cobalt chloride-induced toxicity |

| TMP (control) | 64.459 | Less effective than derivative 4a |

Pharmaceutical Applications

The compound's reactivity allows for the exploration of its potential use in drug development. Its ability to modify biological targets suggests that it could be utilized to design molecules with specific therapeutic effects. Research into its interactions with enzymes or receptors involved in microbial growth and neuroprotection is ongoing.

Agrochemical Applications

In the agrochemical sector, this compound is utilized due to its functional versatility. It can be involved in the synthesis of agrochemicals that target pests or diseases affecting crops.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

- Antimicrobial Activity Study : A study published in a peer-reviewed journal highlighted the compound's efficacy against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Neuroprotective Mechanism Investigation : Research focused on understanding the mechanisms through which this compound protects neuronal cells has indicated its role in modulating oxidative stress pathways.

作用機序

The mechanism of action of 2-Chloromethyl-3,5,6-trimethyl-pyrazine involves its interaction with various molecular targets. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and other bioactive compounds .

類似化合物との比較

2-Bromomethyl-3,5,6-trimethylpyrazine

- Substituent : Bromomethyl group.

- Synthesis: Reacting (3,5,6-trimethylpyrazin-2-yl)methanol with PBr₃ in DCM .

- Applications : Intermediate for disulfide-linked conjugates (e.g., TMP-DTPA) in redox-sensitive drug delivery systems .

- Key Difference : Bromine’s higher atomic radius and polarizability enhance reactivity in alkylation reactions compared to chlorine .

(E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine (CSTMP)

- Substituent : Chlorostyryl group.

- Bioactivity : Antioxidant and anticancer agent; induces IRE1α-dependent ER stress and mitochondrial apoptosis in A549 NSCLC cells (EC₅₀ = 24.9 nM) .

- Key Difference : The styryl group enables π-π interactions with cellular targets, unlike the chloromethyl group, which primarily serves as a synthetic handle .

2-Ethyl-3,5,6-trimethylpyrazine

Tetramethylpyrazine (TMP)

- Substituent: No functional group (parent compound).

- Bioactivity : Neuroprotective and anti-inflammatory effects; treats ischemic stroke and acute lung injury .

- Limitation : Rapid plasma metabolism (e.g., ester derivatives like T-VA are unstable), necessitating structural modifications for stability .

TBN (2-[[(1,1-Dimethylethyl)oxidoimino]-methyl]-3,5,6-trimethylpyrazine)

- Substituent : Nitrone moiety.

- Bioactivity : Scavenges free radicals, reduces Aβ plaques in Alzheimer’s models, and crosses the blood-brain barrier (AUC₀–₃₆₀ in brain = 2.48 mg·min·g⁻¹) .

- Key Advantage : The nitrone group enhances antioxidant capacity, a feature absent in this compound .

Structure-Activity Relationships (SAR) and Stability

- Ether vs. Ester Linkages : Ether-linked derivatives (e.g., 2c ) exhibit higher plasma stability than esters due to resistance to esterase-mediated hydrolysis .

- Halogen Effects : Chlorine and bromine improve leaving group ability, facilitating nucleophilic substitutions for conjugate synthesis .

- Functional Group Impact : Nitrone (TBN) and chlorostyryl (CSTMP) groups introduce distinct mechanisms (e.g., radical scavenging vs. apoptosis induction), highlighting the role of substituents in target specificity .

Data Tables

Table 1. Comparative Overview of Pyrazine Derivatives

Q & A

Q. What are the optimized synthetic routes for 2-(Chloromethyl)-3,5,6-trimethylpyrazine, and how are intermediates characterized?

The compound is synthesized via a multi-step route starting with oxidation and acetylation reactions. Key steps include:

- Step 1 : Treatment of ligustrazine with acetic acid (AcOH) and hydrogen peroxide (H₂O₂) at 90°C for 4 hours to introduce hydroxyl groups .

- Step 2 : Acetylation with acetic anhydride (Ac₂O) under reflux (105°C, 2.5 h) to protect functional groups .

- Step 3 : Chlorination using thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 0°C for 2.5 hours to yield the final chloromethyl derivative .

Intermediates are characterized by ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . Impurities (e.g., brominated byproducts) are monitored via silica gel column chromatography .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- Chromatography : HPLC-UV with C18 columns and mobile phases like acetonitrile/water (70:30) is used for purity checks (e.g., >95% purity) .

- Spectroscopy : ¹H/¹³C NMR (JEOL ECZ600R/S1) confirms substitution patterns. For example, the chloromethyl group appears as a triplet at δ 4.2–4.5 ppm .

- Mass spectrometry : MALDI-TOF (Bruker ultrafleXtreme) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 199.05) .

Advanced Research Questions

Q. How does this compound serve as a precursor for antitumor derivatives, and what experimental models validate efficacy?

The chloromethyl group enables alkylation reactions to generate prodrugs or targeted conjugates:

- Example : Reaction with 3,3'-dithiodipropionic acid (DTPA) forms redox-sensitive disulfide-linked conjugates (75–85% yield) for tumor-specific drug release .

- Biological validation : Derivatives like CSTMP [(E)-2-(2-chlorostyryl)-3,5,6-trimethylpyrazine] show IRE1α-dependent ER stress and mitochondrial apoptosis in A549 NSCLC cells (IC₅₀ = 24.9 nM). Efficacy is confirmed via:

Q. What contradictions exist in pharmacokinetic data, and how can they be resolved methodologically?

- Contradiction : Plasma stability studies in rats show variability in half-life (t₁/₂ = 2–6 h) depending on derivatization (e.g., nitrone derivatives extend t₁/₂ by 3-fold) .

- Resolution : Use species-specific microsomal assays to identify metabolic hotspots. For example, cytochrome P450 (CYP3A4) metabolism can be inhibited with ketoconazole to improve stability .

Q. How do structural modifications impact mechanistic pathways (e.g., mTOR vs. MEK/ERK inhibition)?

- mTOR pathway : Chloromethyl derivatives with bulky substituents (e.g., styryl groups) inhibit mTORC1, reducing cap-dependent translation in HRPC cells (IC₅₀ = 1.2 µM) .

- MEK/ERK pathway : Smaller derivatives (e.g., methyl esters) preferentially block Ras/Raf interactions, suppressing ERK phosphorylation (p-ERK reduction by 60% at 10 µM) .

- Experimental design : Use Western blotting and kinase activity assays (e.g., ADP-Glo™) to profile pathway selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。